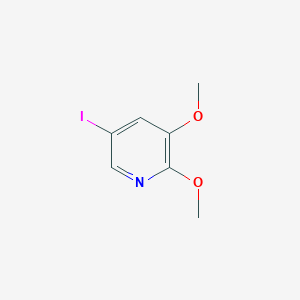

5-Iodo-2,3-dimethoxypyridine

Overview

Description

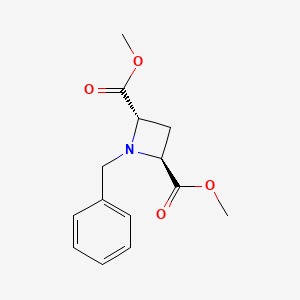

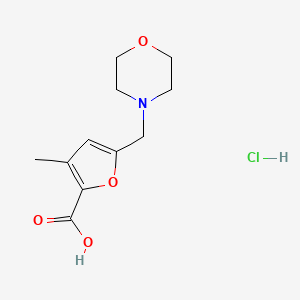

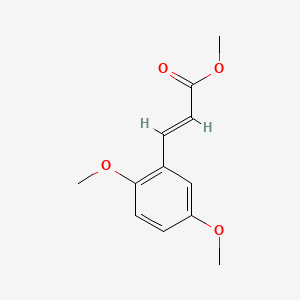

5-Iodo-2,3-dimethoxypyridine is a chemical compound with the empirical formula C7H8INO2 . It has a molecular weight of 265.05 and is typically found in solid form .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2,3-dimethoxypyridine is represented by the SMILES stringCOc1cc(I)cnc1OC . The InChI key for this compound is CGVJUVQHBWCVFC-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

5-Iodo-2,3-dimethoxypyridine is a solid compound . Its molecular weight is 265.05 , and its empirical formula is C7H8INO2 .Scientific Research Applications

Unexpected Formation of Iodo[1,3]dioxolo[4,5-c]pyridines

During the synthesis of functionalized 5-iodopyridine derivatives, an unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines was discovered. This phenomenon occurs through a radical process known as the Hofmann–Löffler–Freytag reaction. The study explored the synthesis of pyridine-containing macrocycles, indicating the potential of 5-Iodo-2,3-dimethoxypyridine in forming complex organic structures (Lechel et al., 2012).

Recyclable Hypervalent Iodine(V) Reagents

2-Iodylpyridine and its derivatives were synthesized from 2-iodopyridines, showcasing 5-Iodo-2,3-dimethoxypyridine's utility in creating recyclable reagents for oxidation reactions. This application is crucial for environmentally friendly and sustainable chemical processes (Yoshimura et al., 2011).

Synthesis of Tetrahydropyridines

A novel approach utilizing sodium iodide to trap an α-imino rhodium carbene, leading to the synthesis of 5-iodo-1,2,3,4-tetrahydropyridines, was developed. This method demonstrates the role of 5-Iodo-2,3-dimethoxypyridine in facilitating nucleophilic attacks, beneficial for constructing biorelated polycyclic compounds (Man et al., 2016).

Base-specific Spin-labeling of RNA

In the realm of molecular biology, 5-Iodo-2,3-dimethoxypyridine contributes to the spin-labeling of RNA. This application aids in measuring intramolecular distances in RNA systems, crucial for understanding RNA structure and dynamics (Piton et al., 2007).

Chemistry of Polyvalent Iodine

The exploration of polyvalent iodine chemistry highlights the significant role of 5-Iodo-2,3-dimethoxypyridine in various oxidative transformations. Its benign environmental character and commercial availability make it a valuable reagent in organic synthesis (Zhdankin & Stang, 2008).

Safety and Hazards

5-Iodo-2,3-dimethoxypyridine is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements associated with this compound include H302, which indicates that it is harmful if swallowed . It’s also worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name |

5-iodo-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVJUVQHBWCVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673856 | |

| Record name | 5-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2,3-dimethoxypyridine | |

CAS RN |

1138444-04-8 | |

| Record name | 5-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)